![molecular formula C11H11F3O5S B14237810 Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 475585-05-8](/img/structure/B14237810.png)
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C11H11F3O5S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield benzoate derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: These compounds share a similar benzoate structure but differ in their functional groups.
Trifluoromethanesulfonyl compounds: These compounds contain the trifluoromethanesulfonyl group but may have different core structures
Uniqueness
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the combination of the benzoate core and the trifluoromethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
475585-05-8 |
|---|---|
Molekularformel |
C11H11F3O5S |
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
propan-2-yl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(2)18-10(15)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
SMUCFWVIIMNEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


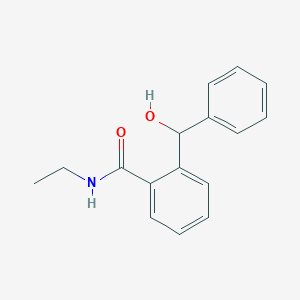
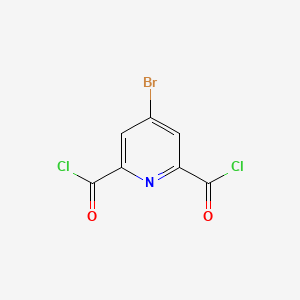
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
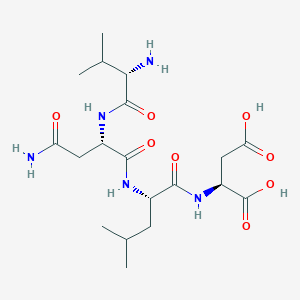
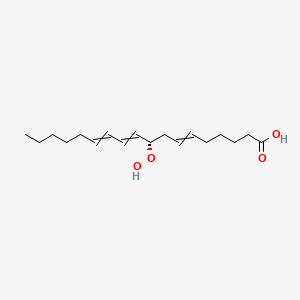
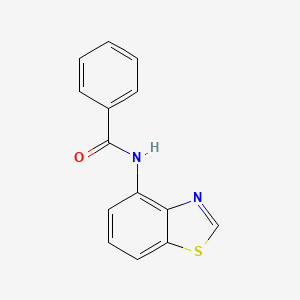
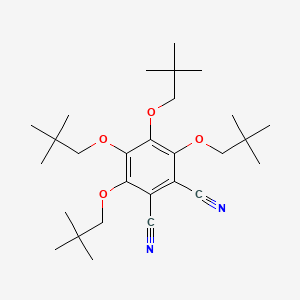
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
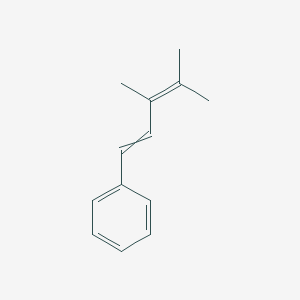
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
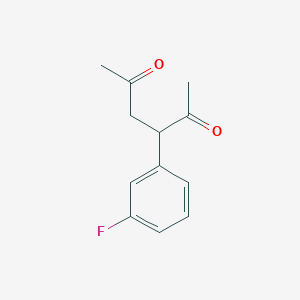
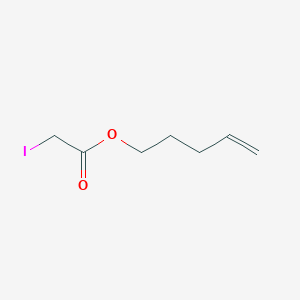
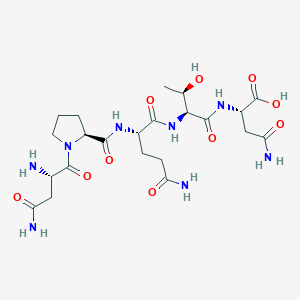
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
